4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety and a trifluoromethylphenyl group, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde under mild conditions.
Introduction of the Butanamide Moiety: The triazolopyridine intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide linkage.
Attachment of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylphenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Employed in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethylphenyl group enhances the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]triazolo[4,3-a]quinoxaline): Another triazole-based compound with similar biological activities.
4-([1,2,4]triazolo[4,3-a]pyridine): A simpler analog lacking the butanamide and trifluoromethylphenyl groups.
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is unique due to its combination of a triazolopyridine core with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C17H15F3N4O |
---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H15F3N4O/c18-17(19,20)12-5-3-6-13(11-12)21-16(25)9-4-8-15-23-22-14-7-1-2-10-24(14)15/h1-3,5-7,10-11H,4,8-9H2,(H,21,25) |
InChI Key |
BYABDQULEPJDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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